6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Overview
Description
“6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine” is a chemical compound with the empirical formula C8H8INO . It is a member of the halogenated heterocycles class of compounds .
Molecular Structure Analysis
The molecular structure of “6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine” consists of a pyrano[2,3-b]pyridine core with an iodine atom at the 6-position . The exact structure can be represented by the SMILES stringIc1cnc2OCCCc2c1
. Physical And Chemical Properties Analysis
“6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine” is a solid compound . Its molecular weight is 261.06 .Scientific Research Applications
Organic Chemistry
- Summary of the application : “6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine” is a type of halogenated heterocycle . Heterocycles are a class of organic compounds that contain a ring structure made up of at least two different elements. One of the elements is carbon, and the other element is typically a nonmetal, such as nitrogen, oxygen, or sulfur. Halogenated heterocycles are heterocycles that also contain a halogen atom, such as iodine in this case .
- Results or outcomes obtained : The specific results or outcomes obtained from the use of “6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine” are not provided in the source .
Synthesis of Pyrano[2,3-b]pyridine Derivatives
- Summary of the application : Pyrano[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their biological activities such as antitumor and antibacterial . “6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine” could potentially be used in the synthesis of these derivatives.
- Methods of application or experimental procedures : A one-pot multicomponent protocol is designed for the synthesis of pyrano[2,3-b]pyridone derivatives by reaction of equimolar amounts of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes and malononitrile, using both microwave heating and solar thermal energy in aqueous EtOH (50%) in the presence of a catalytic amount of K2CO3 .
- Results or outcomes obtained : The products were obtained in 84–90% yields in 10–20 min by microwave heating, and in 90–96% yields in 2–3 h using solar energy .
Synthesis of Pyrano[3,2-b]pyridine Derivatives
- Summary of the application : “6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine” can be used to synthesize pyrano[3,2-b]pyridine derivatives .
- Results or outcomes obtained : The specific results or outcomes obtained from this application are not provided in the source .
Synthesis of Pyrano[3,2-b]pyridin-8-ol Derivatives
- Summary of the application : “6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine” can be used to synthesize pyrano[3,2-b]pyridin-8-ol derivatives .
- Results or outcomes obtained : The specific results or outcomes obtained from this application are not provided in the source .
Synthesis of Pyrano[3,2-b]pyridine-8-carbaldehyde Derivatives
- Summary of the application : “6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine” can be used to synthesize pyrano[3,2-b]pyridine-8-carbaldehyde derivatives .
- Results or outcomes obtained : The specific results or outcomes obtained from this application are not provided in the source .
Synthesis of Pyrano[3,2-b]pyridin-8-ol Derivatives
Future Directions
properties
IUPAC Name |
6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO/c9-7-4-6-2-1-3-11-8(6)10-5-7/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRLPTMLGNPCRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=CC(=C2)I)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401263914 | |
Record name | 3,4-Dihydro-6-iodo-2H-pyrano[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401263914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine | |
CAS RN |
1346446-85-2 | |
Record name | 3,4-Dihydro-6-iodo-2H-pyrano[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346446-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-6-iodo-2H-pyrano[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401263914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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